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Compound of Interest

Compound Name: JNJ-42153605

Cat. No.: B608222 Get Quote

These application notes provide a summary of the in vivo experimental use of JNJ-42153605,

a positive allosteric modulator (PAM) of the metabotropic glutamate 2 (mGlu2) receptor. The

following protocols are based on preclinical studies in rodent models and are intended for

researchers, scientists, and drug development professionals.

Mechanism of Action
JNJ-42153605 acts as a potent and selective positive allosteric modulator of the mGlu2

receptor.[1] Allosteric modulation by JNJ-42153605 enhances the receptor's response to the

endogenous ligand, glutamate. This modulation is being investigated for its potential

therapeutic effects in psychiatric disorders.

Signaling Pathway
The mGlu2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily

couples to the Gαi/o subunit. This initiates a signaling cascade that leads to the inhibition of

adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP)

levels. Downstream effects include the modulation of ion channel activity and other signaling

pathways, ultimately influencing neuronal excitability.
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Caption: Signaling pathway of the mGlu2 receptor modulated by JNJ-42153605.

Data Presentation
The following tables summarize the quantitative data from in vivo studies with JNJ-42153605.

Table 1: Efficacy of JNJ-42153605 in a Rodent Model of Antipsychotic Activity

Experimental
Model

Species Endpoint
Route of
Administration

ED₅₀

PCP-induced

Hyperlocomotion
Mice

Reversal of

hyperlocomotion

Subcutaneous

(sc)
5.4 mg/kg[2][3][4]

Table 2: In Vivo Pharmacodynamic Effects of JNJ-42153605
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Experimental
Model

Species Dose
Route of
Administration

Observed
Effect

Sleep-Wake

EEG
Rat 3 mg/kg Per os (po)

Inhibition of REM

sleep[1][2][3][4]

Spontaneous

Locomotion
Mice Not specified Not specified Inhibition[5][6][7]

Scopolamine-

induced

Hyperlocomotion

Mice Not specified Not specified Inhibition[5][6][7]

d-amphetamine-

induced

Hyperlocomotion

Mice Not specified Not specified
No inhibition[5][6]

[7]

Memantine-

induced Brain

Activation

Mice 2.5 and 10 mg/kg
Subcutaneous

(sc)
Reversal[5][7]

Conditioned

Avoidance

Response

Rats Not specified Not specified Inhibition[5][6][7]

DOM-induced

Head Twitches
Rats

10.7 mg/kg

(ED₅₀)

Subcutaneous

(sc)
Antagonism[5]

Rotarod

Performance
Rat Up to 40 mg/kg Per os (po)

Minor and

transient effect[5]

Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the literature for

JNJ-42153605.

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
This model is used to assess the potential antipsychotic activity of a compound.

Materials:
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Male mice (strain to be specified, e.g., C57BL/6)

JNJ-42153605

Phencyclidine (PCP)

Vehicle for JNJ-42153605 (e.g., 20% hydroxypropyl-β-cyclodextrin)

Saline solution

Locomotor activity chambers

Procedure:

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

Habituation: Place individual mice in the locomotor activity chambers and allow them to

habituate for a period of 30-60 minutes.

Compound Administration: Administer JNJ-42153605 or vehicle subcutaneously (sc). Doses

should be determined based on dose-response studies.

Pre-treatment Time: Allow for a pre-treatment period, typically 30-60 minutes, for the

compound to be absorbed and distributed.

PCP Administration: Administer PCP (e.g., 5 mg/kg, intraperitoneally) to induce

hyperlocomotion.

Data Collection: Immediately after PCP administration, record locomotor activity (e.g.,

distance traveled, beam breaks) for a period of 60-90 minutes.

Data Analysis: Analyze the total locomotor activity counts. Compare the activity of the JNJ-
42153605-treated group to the vehicle-treated, PCP-challenged group. Calculate the ED₅₀

for the reversal of PCP-induced hyperlocomotion.

Sleep-Wake Electroencephalogram (EEG) in Rats
This protocol is used to evaluate the effects of a compound on sleep architecture.
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Materials:

Male rats (strain to be specified, e.g., Sprague-Dawley) surgically implanted with EEG and

EMG electrodes

JNJ-42153605

Vehicle

EEG and EMG recording system

Procedure:

Surgical Implantation: Surgically implant rats with electrodes for EEG and EMG recording

under anesthesia. Allow for a recovery period of at least one week.

Acclimation: Acclimate the rats to the recording chambers for several days.

Baseline Recording: Record baseline sleep-wake patterns for at least 24 hours before

compound administration.

Compound Administration: Administer JNJ-42153605 or vehicle orally (po) at the beginning

of the light or dark cycle.

EEG/EMG Recording: Record EEG and EMG data continuously for at least 4 hours post-

administration.

Data Analysis: Score the recordings for different sleep stages (e.g., wakefulness, non-REM

sleep, REM sleep). Analyze the duration and latency of each sleep stage and compare the

effects of JNJ-42153605 to the vehicle control.

Experimental Workflow
The following diagram illustrates a general workflow for a preclinical in vivo study with JNJ-
42153605.
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Caption: General workflow for preclinical in vivo experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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